Diphenylamine

Catalog No.
S3716375
CAS No.
68442-68-2
M.F
C12H11N
C12H11N
C6H5NHC6H5
M. Wt
169.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diphenylamine

CAS Number

68442-68-2

Product Name

Diphenylamine

IUPAC Name

N-phenylaniline

Molecular Formula

C12H11N
C12H11N
C6H5NHC6H5

Molecular Weight

169.22 g/mol

InChI

InChI=1S/C12H11N/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10,13H

InChI Key

DMBHHRLKUKUOEG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=CC=CC=C2

Solubility

less than 1 mg/mL at 61 °F (NTP, 1992)
1 g dissolves in 2.2 ml of alcohol, 4 ml propyl alcohol; Freely sol in benzene, ether, glacial acetic acid, carbon disulfide.
Very sol in ethanol, acetone, benzene, carbon tetrachloride, pyridine, ethyl acetate; sol in ether, acetic acid; slightly sol in chloroform
Soluble in oxygenated and aromatic solvents
In water, 53 mg/liter @ 20 °C
0.053 mg/mL at 20 °C
Solubility in water: very poor
0.03%

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC=C2

Diphenylamine is an organic compound with the molecular formula C12H11NC_{12}H_{11}N, consisting of two phenyl groups attached to a nitrogen atom. It appears as a colorless solid, although commercial samples often exhibit a yellow hue due to oxidation. This compound is moderately soluble in water and dissolves well in various organic solvents. Diphenylamine is primarily recognized for its antioxidant properties and is utilized in multiple industrial applications, including as a dye mordant, reagent, and fungicide in agriculture .

The mechanism of action of DPA depends on the specific application. Here are two examples:

  • As a fungicide: DPA is thought to interfere with fungal cell membrane function, leading to cell death []. The exact mechanism is still under investigation.
  • As an antioxidant: DPA can scavenge free radicals, which helps prevent oxidative damage in materials like rubber []. It likely donates a hydrogen atom from the amine group to neutralize the free radical.

DPA can be irritating to the skin, eyes, and respiratory system. Exposure to high concentrations can cause dizziness, headache, and nausea. It is classified as a suspected carcinogen by some agencies []. Proper handling procedures and personal protective equipment are crucial when working with DPA.

Here are some safety data points:

  • Acute oral toxicity (rat): LD50 > 5000 mg/kg [] (LD50: Lethal Dose 50, the dose that kills 50% of a test population)

  • Thermal Deamination: It can be synthesized by the thermal deamination of aniline, yielding diphenylamine and ammonia:
    2C6H5NH2(C6H5)2NH+NH32C_{6}H_{5}NH_{2}\rightarrow (C_{6}H_{5})_{2}NH+NH_{3}
  • Cyclization Reactions: When reacted with sulfur, it forms phenothiazine, which is important in pharmaceutical synthesis:
    (C6H5)2NH+2SS(C6H4)2NH+H2S(C_{6}H_{5})_{2}NH+2S\rightarrow S(C_{6}H_{4})_{2}NH+H_{2}S
  • Dehydrogenation: With iodine, diphenylamine undergoes dehydrogenation to produce carbazole:
    (C6H5)2NH+I2(C6H4)2NH+2HI(C_{6}H_{5})_{2}NH+I_{2}\rightarrow (C_{6}H_{4})_{2}NH+2HI

These reactions highlight its versatility as a precursor for various chemical compounds .

Diphenylamine exhibits notable biological activity. In animal studies, it is rapidly absorbed when ingested and metabolized into sulfonyl and glucuronyl conjugates, which are then excreted primarily through urine. While acute oral and dermal toxicity levels are low, exposure can lead to severe eye irritation and potential systemic effects on red blood cells and organs such as the liver and kidneys upon prolonged exposure .

The primary method for synthesizing diphenylamine involves thermal deamination of aniline. This process typically requires elevated temperatures and the presence of oxide catalysts. Other methods may include:

  • Arylation: Using iodobenzene to produce triphenylamine.
  • Oxidation: Diphenylamine can be oxidized to form diphenylbenzidine, which is colorless under certain conditions.

These methods underline the compound's adaptability in synthetic organic chemistry .

Diphenylamine has a broad range of applications:

  • Industrial Antioxidant: Utilized in lubricants and rubber products to prevent degradation.
  • Fungicide: Employed in agriculture to treat superficial scald in apples.
  • Stabilizer for Smokeless Powder: It binds nitrogen oxide degradation products, enhancing stability.
  • Dye Mordant and Reagent: Used in various dyeing processes and chemical analyses .

Research indicates that diphenylamine can interact with various substances, leading to both beneficial and adverse effects. For example:

  • It reacts with aldoses and ketoses, forming colored zones that assist in identifying individual saccharides.
  • Incompatibilities have been noted with strong oxidizing agents and acids, which can lead to violent reactions under specific conditions .

Diphenylamine shares structural similarities with several other compounds. Below are comparisons with some notable analogs:

Compound NameMolecular FormulaKey Features
AnilineC6H7NC_{6}H_{7}NSimple amine; precursor for dyes
TriphenylamineC18H15NC_{18}H_{15}NContains three phenyl groups; used in electronics
N,N-DimethylanilineC9H13NC_{9}H_{13}NDimethylated derivative; used in dyes
PhenothiazineC12H9NC_{12}H_{9}NDerived from diphenylamine; used as an antipsychotic

Diphenylamine's unique structure allows it to function effectively as an antioxidant and stabilizer, distinguishing it from simpler amines like aniline while also serving as a precursor for more complex compounds like triphenylamine .

This comprehensive overview of diphenylamine highlights its significance across various fields, from industrial applications to biological interactions.

Physical Description

Diphenylamine is a light tan to brown solid with a pleasant odor. Sinks in water. (USCG, 1999)
Dry Powder, Liquid; Dry Powder; Liquid
Dry Powder; Other Solid; Liquid; Water or Solvent Wet Solid
Colorless, tan, amber, or brown crystalline solid with a pleasant, floral odor. (fungicide); [NIOSH]
Solid
COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR.
Colorless, tan, amber, or brown crystalline solid with a pleasant, floral odor.
Colorless, tan, amber, or brown crystalline solid with a pleasant, floral odor. [fungicide]

Color/Form

Monoclinic leaflets from dilute alcohol
Crystals
Colorless, tan, amber, or brown crystalline solid.

XLogP3

3.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

169.089149355 g/mol

Monoisotopic Mass

169.089149355 g/mol

Boiling Point

576 °F at 760 mmHg (NTP, 1992)
302 °C
302.00 °C. @ 760.00 mm Hg
576 °F

Flash Point

307 °F (NTP, 1992)
307 °F
153 °C OC
153 °C c.c.

Heavy Atom Count

13

Vapor Density

5.82 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
5.82 (Air= 1)
Relative vapor density (air = 1): 5.8
5.82

Density

1.068 at 141.8 °F (USCG, 1999) - Denser than water; will sink
1.16
1.2 g/cm³

Odor

Pleasant, floral odor.

Odor Threshold

Odor Threshold Low: 0.02 [mmHg]
Odor threshold from AIHA
Odor perception threshold is 0.05 mg/L.

Decomposition

When heated to decomposition it emits highly toxic fumes of /nitrogen oxides/.

Melting Point

129 to 131 °F (NTP, 1992)
53-54 °C
52 - 54 °C
53 °C
127 °F

UNII

9N3CBB0BIQ

Related CAS

25656-57-9

Vapor Pressure

1 mmHg at 226.9 °F ; 60 mmHg at 404.4 °F (NTP, 1992)
0.00067 [mmHg]
6.70X10-4 mm Hg @ 25 °C
Vapor pressure at 20 °C: negligible
1 mmHg at 227 °F
(227 °F): 1 mmHg

Impurities

Six commercial brands of DPA were analyzed for these impurities: o-cyclohexylaniline was in all samples; p-biphenylamine in 4; o-biphenylamine in 3 and p-cyclohexylaniline in 1.
A number of primary and secondary amines have been reported as impurities in commercial DPA, including p-biphenylamine.
...The carcinogen 4-aminodiphenyl may be present as an impurity during manufacturing process. This may be concentrated to significant proportions in tars... At distillation stage... hazard of bladder cancer.

Absorption Distribution and Excretion

...Stated to be less readily absorbed through the skin and respiratory tract /than aniline/.
After administration of diphenylamine (5 ppm) in feed to holstein cow for 4 days, 1.4% of dose detected in feces but none in urine or milk.
A Holstein cow was fed diphenylamine at 5 ppm in the diet for 4 days. Residues of diphenylamine were not detected in the milk or urine, and only in small amounts (1.4%) of the total dose were detected in the feces.
Diphenylamine is readily absorbed through inhalation and skin contact.

Metabolism Metabolites

.../Diphenylamine/ has been converted to 4-hydroxydiphenylamine in rat and man. An antioxidant DPA actually promotes lipid hydroperoxide formation and oxygen consumption while markedly inhibiting generation of thiobarbituric acid reactive substances. /Diphenylamine/ abolishes formation of cyclooxygenase-dependent conversion products of arachidonate.
The urinary metabolites include 4-hydroxy-DPA, 4,4'-dihydroxy-DPA, and their conjugates. There is no evidence of N-hydroxylation.
...Fate of diphenylamine in dairy cow has been studied. None of the parent compound was detected in the milk or in urine, but small amount (1.4%) were identified in feces. The major metabolites were mono- and di-hydroxylated derivatives. Diphenylamine was rapidly metabolized by beef-liver microsomes.
Fifty percent of 5 ppm diphenylamine disappeared during a 30-minute incubation with liver extract. It was /suggested/ that microsomal hydroxylation of diphenylamine occurs, followed by conjugation and elimination.
Diphenylamine has known human metabolites that include Diphenylamine N-glucuronide.

Wikipedia

Diphenylamine
Tungsten_oxytetrafluoride

Biological Half Life

2.24 Days

Use Classification

Agrochemicals -> Pesticides
Pharmaceuticals

Methods of Manufacturing

By heating equal formula weights of aniline and aniline hydrochloride in an autoclave. The product is boiled with dilute hydrochloric acid to remove the unaltered aniline, and the residue is distilled.
... Manufactured by heating aniline by itself, or with phenol, and with an acid catalyst at high temperatures.

General Manufacturing Information

Petroleum Lubricating Oil and Grease Manufacturing
Wholesale and Retail Trade
Rubber Product Manufacturing
Not Known or Reasonably Ascertainable
Rubber Product Manufacturing
All Other Basic Organic Chemical Manufacturing
Synthetic Rubber Manufacturing
Plastics Material and Resin Manufacturing
All Other Chemical Product and Preparation Manufacturing
Benzenamine, N-phenyl-: ACTIVE
Benzenamine, N-phenyl-, styrenated: ACTIVE
PRODUCT DISCONTINUED BY AMERICAN CYANAMID CO.
DIPHENYLAMINE INJECTED INTO CORE OF STORED APPLES INCR INCIDENCE OF LOW-TEMP BREAKDOWN ONLY WHEN APPLIED EARLY IN STORAGE. IT ACTS ON TERMINAL REACTIONS OF METAB PATHWAY WHICH PRODUCES BREAKDOWN.
USED FOR SCREWWORM CONTROL IN LIVESTOCK. SPECIALLY REFINED DIPHENYLAMINE, PURITY 99.9% IS USED TO CONTROL STORAGE SCALD OF APPLES. ... /IT/ MAY BE APPLIED AS TREE SPRAY BEFORE HARVEST (WITHIN 36 HR FOR MAX CONTROL), AS POST-HARVEST TREATMENT, USING DIP OR SPRAY ON FRUIT...OR BY USE OF IMPREGNATED WRAPS.
DFA...BELIEVED TO CONTAIN DIPHENYLAMINE.../IS/ A RUSSIAN PREPARATION USED AGAINST LICE.
For more General Manufacturing Information (Complete) data for N,N-DIPHENYLAMINE (7 total), please visit the HSDB record page.

Analytic Laboratory Methods

Method: EPA-EAD, Semivolaatile Organic Compounds by Isotope Dilution GC/MS; Analyte: diphenylamine; Matrix: water; Detection Level: 20 ug/l.
Method: EPA-OSW, Semivolatile Organic Compounds by GC/MS; Analyte: diphenylamine; Matrix: solid waste matrices, soils, air sampling media and water samples; Detection Level: not provided.
Method: OSHA 22, Gas Chromatography with UV Detection; Analyte: diphenylamine; Matrix: air; Reliable Quantitation Limit: 1.0 ug/cu m.
Method: OSHA 78, HPLC using UV Detection; Analyte: diphenylamine; Matrix: air; Reliable Quantitation Limit: 10 ug/cu m.

Storage Conditions

In general, materials which are toxic as stored or which can decompose into toxic components...should be stored in a cool, well-ventilated place, out of direct rays of the sun, away from areas of high fire hazard, and should be periodically inspected... Incompatible materials should be isolated from each other.
Keep protected from light.
/Store/ separated from strong acids, oxidants.

Interactions

Diphenylamine (5 mg) together with sodium nitrite (15 mg) fed to rats greatly decreased growth of animals. Kidney and liver toxicities and papillomatous hyperplasia of bladder observed in rats fed diphenylamine and sodium nitrite.
The toxicity of halogenated hydrocarbons such as carbon tetrachloride, hexachlorophene, and bithionol sulfoxide, used in veterinary medicine was diminished by the prior or simultaneous administration of diphenylamine (0.1-10% of the admin hydrocarbon).
...Dimethyl sulfoxide lessened the incidence of papillary lesions from diphenylamine.

Stability Shelf Life

Discolors in light.
Crystals turn blue in air. /Hydrochloride/

Dates

Last modified: 08-20-2023

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